2-Decyne 2-Decyne
Brand Name: Vulcanchem
CAS No.: 2384-70-5
VCID: VC21285459
InChI: InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3
SMILES: CCCCCCCC#CC
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

2-Decyne

CAS No.: 2384-70-5

Cat. No.: VC21285459

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

2-Decyne - 2384-70-5

Specification

CAS No. 2384-70-5
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name dec-2-yne
Standard InChI InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3
Standard InChI Key RWDDSTHSVISBEA-UHFFFAOYSA-N
SMILES CCCCCCCC#CC
Canonical SMILES CCCCCCCC#CC

Introduction

Chemical Properties and Structure

Basic Properties

2-Decyne possesses the following key properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₈
Molecular Weight138.2499 g/mol
IUPAC Namedec-2-yne
CAS Registry Number2384-70-5
InChI KeyRWDDSTHSVISBEA-UHFFFAOYSA-N

Structural Features

2-Decyne has a linear carbon chain with a triple bond positioned between the second and third carbon atoms. The triple bond consists of one sigma bond and two pi bonds, giving this region of the molecule a linear geometry with bond angles of approximately 180°. This structural feature distinguishes 2-Decyne from both alkanes and alkenes, as well as from terminal alkynes like 1-decyne.

The carbon-carbon triple bond in 2-Decyne contributes to its relatively rigid structure and influences its physical properties, including boiling point and solubility. The positioning of the triple bond at an internal location (C2-C3) rather than at a terminal position affects both the compound's physical properties and its chemical reactivity.

Thermochemical Data

The National Institute of Standards and Technology (NIST) provides valuable thermochemical data for 2-Decyne:

Gas Phase Thermochemistry

QuantityValueUnitsMethodReference
ΔₑH° gas23.6 ± 3.4kJ/molChydRogers, Dagdagan, et al., 1979

The standard enthalpy of formation (ΔₑH°) value of 23.6 ± 3.4 kJ/mol indicates that the formation of 2-Decyne from its elements in their standard states is an endothermic process . This value provides important information for thermodynamic calculations involving 2-Decyne in chemical reactions.

Phase Change Data

Boiling Point (K)Pressure (bar)Reference
3570.031Farchan Laboratories, 1990

This data point indicates that 2-Decyne boils at approximately 357 K (about 84°C) at a reduced pressure of 0.031 bar . This information is crucial for laboratory procedures involving the purification or handling of 2-Decyne.

General Chemistry of Internal Alkynes

While specific research data on 2-Decyne may be limited in the provided sources, general principles of alkyne chemistry can provide insights into its behavior:

Preparation Methods for Internal Alkynes

Internal alkynes like 2-Decyne can typically be synthesized through various methods:

Elimination Reactions

Internal alkynes are often prepared through elimination reactions, particularly double dehydrohalogenation of dihalides. This involves removing two hydrogen halides from adjacent carbon atoms to form a triple bond. For 2-Decyne, this would typically involve starting with a suitable dihalide precursor of decane.

Alkylation of Acetylides

Another method involves the alkylation of acetylide ions. For internal alkynes like 2-Decyne, this might involve reacting a propynyl anion (derived from propyne) with an appropriate haloalkane (such as 1-bromoheptane).

Isomerization of Terminal Alkynes

Terminal alkynes can be isomerized to internal alkynes using strong bases. This approach could potentially be used to convert 1-decyne to 2-decyne through a base-catalyzed isomerization process.

Characteristic Reactions of Internal Alkynes

Internal alkynes like 2-Decyne can participate in various reactions:

Addition Reactions

The carbon-carbon triple bond in 2-Decyne is electron-rich and can undergo various addition reactions:

  • Hydrogenation: Addition of hydrogen in the presence of catalysts like palladium, platinum, or nickel can reduce the triple bond to either an alkene (partial hydrogenation) or an alkane (complete hydrogenation).

  • Halogenation: Addition of halogens like bromine or chlorine to the triple bond forms dihalides. For 2-Decyne, this would produce 2,3-dihalodecanes.

  • Hydrohalogenation: Addition of hydrogen halides like HCl or HBr to 2-Decyne would yield haloalkenes. The reaction typically follows Markovnikov's rule, with the halogen attaching to the more substituted carbon.

  • Hydration: Addition of water in the presence of mercuric catalysts results in the formation of ketones. For 2-Decyne, this would yield 3-decanone.

Oxidation Reactions

Alkynes can be oxidized under various conditions, often leading to the cleavage of the triple bond. Oxidation of 2-Decyne using strong oxidizing agents would typically result in the formation of carboxylic acids through C-C bond cleavage.

Cycloaddition Reactions

The triple bond in 2-Decyne can participate in cycloaddition reactions, such as the Diels-Alder reaction with dienes, to form cyclic compounds. These reactions are valuable in organic synthesis for creating complex molecular structures.

Comparative Analysis

Comparison with Other Alkynes

2-Decyne differs from other alkynes in its carbon chain length and the position of the triple bond:

AlkyneCarbon Chain LengthTriple Bond PositionKey Difference from 2-Decyne
1-Decyne10Terminal (C1-C2)Terminal vs. internal triple bond
3-Decyne10Internal (C3-C4)Different position of internal triple bond
2-Octyne8Internal (C2-C3)Shorter carbon chain
2-Dodecyne12Internal (C2-C3)Longer carbon chain

Structure-Property Relationships

The position of the triple bond in alkynes affects various physical and chemical properties:

  • Terminal alkynes (like 1-decyne) are typically more reactive than internal alkynes (like 2-decyne) due to the terminal hydrogen's acidity

  • Internal alkynes often have higher boiling points than their terminal isomers

  • The reactivity of internal alkynes in addition reactions often leads to mixtures of products due to the possibility of forming different isomers

  • The location of the triple bond affects the molecular geometry and consequently influences intermolecular forces and physical properties

Spectroscopic Analysis

Spectroscopic techniques are valuable for characterizing and identifying alkynes like 2-Decyne:

Infrared Spectroscopy

In IR spectroscopy, internal alkynes like 2-Decyne typically show a characteristic carbon-carbon triple bond stretching band around 2100-2200 cm⁻¹. This band is usually weak in intensity due to the low polarity of the triple bond in symmetric internal alkynes.

Nuclear Magnetic Resonance

In ¹³C NMR spectroscopy, the carbons involved in the triple bond of 2-Decyne would appear at characteristic chemical shifts around 80-90 ppm. The protons adjacent to the triple bond in ¹H NMR would typically show signals at approximately 2.0-2.3 ppm, shifted downfield compared to typical alkane protons due to the deshielding effect of the triple bond.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of 2-Decyne (138.2499 g/mol) and to study its fragmentation pattern. Internal alkynes often undergo characteristic fragmentations that can provide structural insights, such as cleavage adjacent to the triple bond.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator